molecular formula C16H21N7O2 B11261369 2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11261369
M. Wt: 343.38 g/mol
InChI Key: FAOARJDFZYNNDQ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group, a nitro group, and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, which may have different biological activities.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, derivatives of similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H21N7O2/c1-2-21-8-10-22(11-9-21)16-19-14(17)13(23(24)25)15(20-16)18-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H3,17,18,19,20)

InChI Key

FAOARJDFZYNNDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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